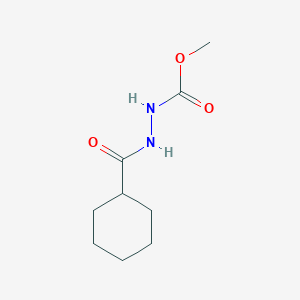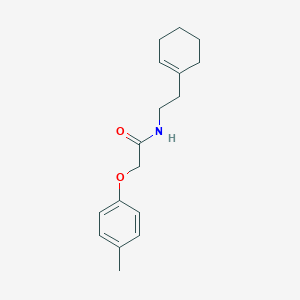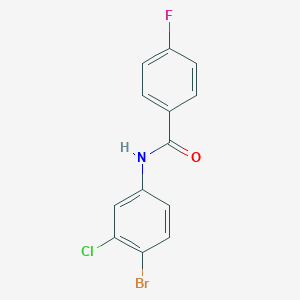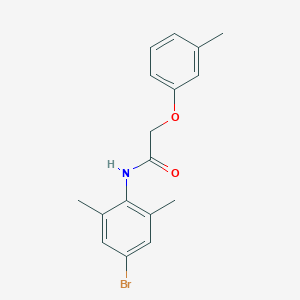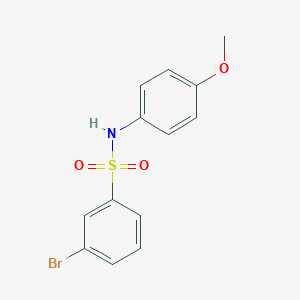
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has a unique structure that allows it to selectively target a specific enzyme, TYK2, which plays a critical role in the immune response.
Scientific Research Applications
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. These diseases are characterized by an overactive immune response, which leads to inflammation and tissue damage. TYK2 is a key enzyme in the immune response, and its inhibition by 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide can help to reduce inflammation and prevent tissue damage.
Mechanism of Action
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide selectively inhibits the enzyme TYK2, which plays a critical role in the immune response. TYK2 is involved in the signaling pathway of several cytokines, which are proteins that regulate the immune response. By inhibiting TYK2, 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects:
In preclinical studies, 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide has been shown to effectively reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its selective inhibition of TYK2, which can help to reduce off-target effects. However, one limitation of this compound is its relatively low potency compared to other TYK2 inhibitors. This may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for the development of 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide. One direction is the optimization of its potency and selectivity, which may improve its effectiveness in treating autoimmune diseases. Another direction is the exploration of its potential for the treatment of other diseases, such as cancer and viral infections, which also involve the immune system. Additionally, the development of novel formulations and delivery methods may improve the pharmacokinetic properties of this compound and increase its therapeutic potential.
Synthesis Methods
The synthesis of 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-methoxybenzenesulfonyl chloride, which is then reacted with 3-bromobenzenamine to form the intermediate 3-bromo-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
Product Name |
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C13H12BrNO3S |
Molecular Weight |
342.21 g/mol |
IUPAC Name |
3-bromo-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3 |
InChI Key |
LFTJJGRHGTWDCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



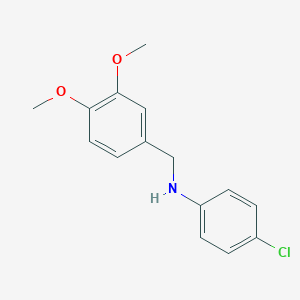
![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)
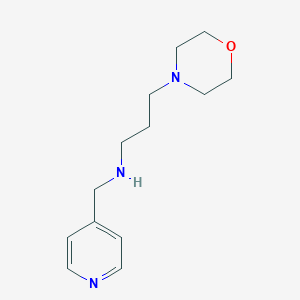
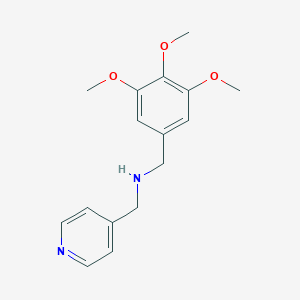
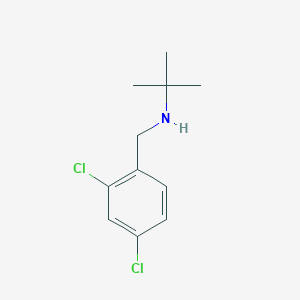
![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)
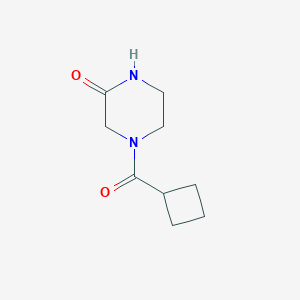
![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
